5-(3,5-Dimethylphenyl)-3-methylphenol
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Overview
Description
5-(3,5-Dimethylphenyl)-3-methylphenol: is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(3,5-Dimethylphenyl)-3-methylphenol typically involves the alkylation of phenol with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the following steps:
Carbonylation: Xylene (a mixture of o-xylene, m-xylene, and p-xylene) is reacted with an alkyl halide or anhydride in the presence of a catalyst to produce an intermediate 3,5-dimethylcarbonyl compound.
Oxidation: The intermediate is oxidized using a peroxide to form 3,5-dimethylphenol ester.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3,5-Dimethylphenyl)-3-methylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Employed in the preparation of phenolic resins and antioxidants.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use as an active pharmaceutical ingredient in the development of new drugs.
Industry:
- Utilized as a solvent for cleaning and degreasing.
- Used as a chemical intermediate in the production of adhesives, sealants, and surface treating agents .
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by forming unstable complexes with the active sites of the enzymes. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
3,5-Dimethylphenol: A phenol derivative with similar chemical properties but lacking the additional methyl group at the 3 position.
3,5-Dimethylphenyl isocyanate: A related compound used in the synthesis of chiral stationary phases for chromatography.
3,5-Dimethylphenyl methylcarbamate: A carbamate pesticide with similar structural features.
Uniqueness: 5-(3,5-Dimethylphenyl)-3-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPGNFTLBCDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683720 |
Source
|
Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-81-9 |
Source
|
Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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